molecular formula C18H38O3P+ B14730499 Bis(2,6-dimethylheptoxy)-oxophosphanium CAS No. 13086-87-8

Bis(2,6-dimethylheptoxy)-oxophosphanium

Cat. No.: B14730499
CAS No.: 13086-87-8
M. Wt: 333.5 g/mol
InChI Key: BQHWPHWLYAOJFM-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylheptoxy)-oxophosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to an oxygen atom (oxo group) and two 2,6-dimethylheptoxy substituents. Phosphonium salts are widely utilized in catalysis, materials science, and synthetic chemistry due to their unique electronic and steric properties. The 2,6-dimethylheptoxy groups in this compound introduce significant steric hindrance and lipophilicity, which may enhance stability and influence solubility compared to simpler alkoxy-substituted analogs .

Properties

CAS No.

13086-87-8

Molecular Formula

C18H38O3P+

Molecular Weight

333.5 g/mol

IUPAC Name

bis(2,6-dimethylheptoxy)-oxophosphanium

InChI

InChI=1S/C18H38O3P/c1-15(2)9-7-11-17(5)13-20-22(19)21-14-18(6)12-8-10-16(3)4/h15-18H,7-14H2,1-6H3/q+1

InChI Key

BQHWPHWLYAOJFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CO[P+](=O)OCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,6-dimethylheptoxy)-oxophosphanium typically involves the reaction of 2,6-dimethylheptanol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 2,6-dimethylheptanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylheptoxy)-oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2,6-dimethylheptoxy)-oxophosphanium has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bis(2,6-dimethylheptoxy)-oxophosphanium involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Phosphonium Salt Properties

Compound Substituent Type Chain Length Branching Stability Notes Reference
Bis(2-ethylhexoxy)-oxophosphanium 2-ethylhexoxy C8 Moderate High instability due to P-O
Bis(2,6-dimethylheptoxy)-oxophosphanium 2,6-dimethylheptoxy C7 High Inferred improved steric protection
1,1'-Bis(di-t-butylphosphino)ferrocene di-t-butyl - High High thermal stability

Stability and Reactivity

  • P-O Bond Instability : Bis(2-ethylhexoxy)-oxophosphanium exhibits high instability, attributed to polarizable P-O bonds and steric strain . The 2,6-dimethylheptoxy variant may mitigate this through enhanced steric shielding, though its longer chain could introduce conformational flexibility that offsets stability gains.
  • Comparative Reactivity : Phosphonium salts with aryl or cycloalkyl substituents (e.g., DavePhos, S-PHOS) demonstrate higher stability due to rigid, bulky groups . In contrast, alkoxy-substituted salts like the target compound may exhibit higher reactivity in nucleophilic environments.

Analytical Behavior

Organophosphorus compounds with P-O bonds show high variability in analytical response factors during LC-MS/GC-MS analysis. For example:

  • Bis(2-ethylhexoxy)-oxophosphanium has a median response factor 3-fold higher than amines or carbamides, complicating quantification .
  • The 2,6-dimethylheptoxy analog may exhibit similar challenges, requiring optimized ionization conditions due to its lipophilic and sterically hindered structure.

Table 2: Analytical Response Factors for Organophosphorus Compounds

Compound Type Bond Type Median Response Factor Variability Reference
Bis(2-ethylhexoxy)-oxophosphanium P-O 3.0 High
Amines N-H 1.5 Moderate
Carbamides C-N 1.0 Low

Functional Utility

While this compound’s applications remain speculative, structurally related compounds serve as ligands in cross-coupling reactions (e.g., S-PHOS in palladium catalysis) .

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